molecular formula C23H26Cl2N2O3 B12035223 [4-[(E)-(nonanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate CAS No. 767339-42-4

[4-[(E)-(nonanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate

Cat. No.: B12035223
CAS No.: 767339-42-4
M. Wt: 449.4 g/mol
InChI Key: SBFIDQQCORJWIG-WGOQTCKBSA-N
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Description

[4-[(E)-(nonanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a nonanoylhydrazinylidene group attached to a phenyl ring, further linked to a 2,4-dichlorobenzoate moiety. Its distinct chemical properties make it a subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-(nonanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate typically involves a multi-step process. The initial step often includes the preparation of the hydrazone intermediate by reacting nonanoyl hydrazine with an appropriate aldehyde or ketone under acidic or basic conditions. This intermediate is then reacted with 4-formylphenyl 2,4-dichlorobenzoate in the presence of a suitable catalyst to form the final product. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

[4-[(E)-(nonanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the phenyl and benzoate rings, using reagents like halogens, alkylating agents, or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, [4-[(E)-(nonanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme activities, protein-ligand interactions, and cellular pathways.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science. Its unique properties may enhance the performance of products in various applications.

Mechanism of Action

The mechanism of action of [4-[(E)-(nonanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate involves its interaction with specific molecular targets. It may bind to enzymes, receptors, or other proteins, modulating their activity and triggering downstream effects. The pathways involved can include signal transduction, gene expression, and metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [4-[(E)-(nonanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate include:

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in various research and industrial applications.

Properties

CAS No.

767339-42-4

Molecular Formula

C23H26Cl2N2O3

Molecular Weight

449.4 g/mol

IUPAC Name

[4-[(E)-(nonanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C23H26Cl2N2O3/c1-2-3-4-5-6-7-8-22(28)27-26-16-17-9-12-19(13-10-17)30-23(29)20-14-11-18(24)15-21(20)25/h9-16H,2-8H2,1H3,(H,27,28)/b26-16+

InChI Key

SBFIDQQCORJWIG-WGOQTCKBSA-N

Isomeric SMILES

CCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CCCCCCCCC(=O)NN=CC1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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